molecular formula C12H8O3S B1310412 3-(5-Formyl-thiophen-2-yl)-benzoic acid CAS No. 606970-74-5

3-(5-Formyl-thiophen-2-yl)-benzoic acid

Cat. No.: B1310412
CAS No.: 606970-74-5
M. Wt: 232.26 g/mol
InChI Key: VIKAAKFSYUCLTJ-UHFFFAOYSA-N
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Description

3-(5-Formyl-thiophen-2-yl)-benzoic acid is a useful research compound. Its molecular formula is C12H8O3S and its molecular weight is 232.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biomedical Applications and Pharmacology

  • Bioactive Compound Synthesis : Thiophene derivatives, like 3-(5-Formyl-thiophen-2-yl)-benzoic acid, have been synthesized and evaluated for potential carcinogenicity, showing a complex interaction with biological systems, although their real-life tumorigenic potential remains uncertain (Ashby et al., 1978). Furthermore, thiophene and its derivatives play a significant role in medicinal chemistry due to their wide range of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory effects (Xuan, 2020).

  • Antioxidant and Anti-inflammatory Potential : Research has shown that benzofused thiazole derivatives exhibit notable in vitro antioxidant and anti-inflammatory activities, suggesting their potential as therapeutic agents in these areas (Raut et al., 2020).

Environmental Science and Organic Chemistry

  • Advanced Oxidation Processes : The degradation of pollutants like acetaminophen in water via advanced oxidation processes (AOPs) has been reviewed, demonstrating the importance of understanding by-products and their biotoxicity. This research helps in enhancing the degradation efficiency of such compounds in environmental settings (Qutob et al., 2022).

  • Synthetic Applications : The synthesis of 6H-benzo[c]chromen-6-ones, which are important for their pharmacological properties, includes procedures that involve derivatives of benzoic acid. These synthetic methods provide valuable insights into creating bioactive compounds efficiently (Mazimba, 2016).

  • Chemical Stability and Degradation Analysis : Studies on the stability and degradation pathways of related compounds, such as nitisinone, under various conditions using LC-MS/MS, shed light on their environmental persistence and transformation. This research is crucial for assessing the environmental impact and safety of chemical compounds (Barchańska et al., 2019).

Properties

IUPAC Name

3-(5-formylthiophen-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O3S/c13-7-10-4-5-11(16-10)8-2-1-3-9(6-8)12(14)15/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKAAKFSYUCLTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405454
Record name 3-(5-Formyl-thiophen-2-yl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606970-74-5
Record name 3-(5-Formyl-thiophen-2-yl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5-Formyl-thiophen-2-yl)-benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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